molecular formula C11H9FN2O2 B1470536 6-(3-fluoro-4-methylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1542731-09-8

6-(3-fluoro-4-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1470536
CAS RN: 1542731-09-8
M. Wt: 220.2 g/mol
InChI Key: KQWZERSRBPLMRD-UHFFFAOYSA-N
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Description

Pyrazolo pyrimidine derivatives are being studied as potential CDK2 inhibitors, which could be useful in cancer treatment . These compounds have shown significant cytotoxic activities against certain cell lines .


Synthesis Analysis

A new set of small molecules featuring the privileged pyrazolo pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The prepared compounds significantly inhibited the growth of the examined cell lines .


Physical And Chemical Properties Analysis

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

6-(3-fluoro-4-methylphenyl)pyrimidine-2,4(1H,3H)-dione: derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) , which is a crucial target for cancer therapy . These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .

Antitumor Activity: Cell Cycle Arrest

The compounds derived from this chemical scaffold can induce cell cycle arrest, particularly in the HCT-116 cell line. This effect is crucial for stopping the proliferation of tumor cells and is a key mechanism by which these compounds exert their antitumor activity .

Apoptosis Induction

Apart from inhibiting cell growth, these derivatives can also induce apoptosis within tumor cells. Apoptosis, or programmed cell death, is a desired outcome in cancer treatment as it leads to the elimination of cancerous cells without affecting the surrounding healthy tissue .

Molecular Docking Simulation

The molecular structure of these compounds allows for a good fit into the CDK2 active site, as confirmed by molecular docking simulations. This interaction is facilitated through essential hydrogen bonding, which is critical for the inhibitory activity .

Drug Development: ADMET Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on these compounds to predict their pharmacokinetic properties. These studies are vital for understanding the drug-likeness and structure-activity relationship, aiding in the development of new drugs .

Dual Activity Against Cell Lines and CDK2

Some derivatives exhibit dual activity, showing potent effects against examined cell lines and inhibiting CDK2. This dual mechanism of action enhances their profile as potential therapeutic agents .

Structure Requirement Prediction

The observed antitumor activity has led to further investigations into the structure requirement prediction. Understanding the structural requirements is essential for the rational design of more potent and selective CDK2 inhibitors .

Pharmacokinetic Property Optimization

The Boiled Egg chart used in ADMET studies helps in predicting the brain/blood barrier permeability and gastrointestinal absorption of these compounds. Optimizing these pharmacokinetic properties is crucial for developing orally active drugs with high bioavailability .

Mechanism of Action

These compounds exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Future Directions

The most potent compounds were selected for further investigations . These studies will likely focus on their potential as CDK2 inhibitors and their effects on cell cycle progression and apoptosis.

properties

IUPAC Name

6-(3-fluoro-4-methylphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-6-2-3-7(4-8(6)12)9-5-10(15)14-11(16)13-9/h2-5H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWZERSRBPLMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-fluoro-4-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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